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  • Product: O-Methyl propanethioate
  • CAS: 26476-56-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Reference Data for O-Methyl Propanethioate: A Comprehensive Technical Guide

Executive Summary In the realm of synthetic organic chemistry and drug development, the precise characterization of thio-derivatives is paramount. O-methyl propanethioate (CAS: 26476-56-2), a volatile thionoester, is fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, the precise characterization of thio-derivatives is paramount. O-methyl propanethioate (CAS: 26476-56-2), a volatile thionoester, is frequently utilized as a reactive intermediate and a structural motif in complex molecule synthesis. However, commercial databases frequently conflate O-alkyl alkanethioates (thionoesters, C=S) with their S-alkyl counterparts (thioesters, C=O), leading to significant analytical misinterpretations .

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of O-methyl propanethioate. By detailing the causality behind its unique chemical shifts, providing derived reference data, and establishing self-validating experimental protocols, this guide serves as a definitive resource for analytical chemists and researchers.

The Causality of Thionoester Chemical Shifts

Understanding the NMR spectrum of O-methyl propanethioate requires analyzing the profound electronic impact of the thiocarbonyl (C=S) group.

¹³C NMR: The Paramagnetic Shielding Effect

In standard esters (e.g., methyl propionate), the carbonyl carbon typically resonates around 174 ppm. In stark contrast, the thiocarbonyl carbon of O-methyl propanethioate is shifted massively downfield to approximately 225.5 ppm . This is not due to electronegativity—oxygen is more electronegative than sulfur. Instead, the causality lies in the paramagnetic shielding term ( σp​ ) . The C=S bond has a much smaller energy gap between its non-bonding ( n ) and anti-bonding ( π∗ ) orbitals compared to a C=O bond. This low-energy n→π∗ transition mixes excited states into the ground state under an applied magnetic field, drastically increasing paramagnetic deshielding and pushing the resonance >220 ppm.

¹H NMR: Magnetic Anisotropy

The protons of the methoxy group (-OCH₃) in O-methyl propanethioate resonate at 4.07 ppm , significantly downfield from the ~3.6 ppm observed in standard methyl esters. The larger, more polarizable electron cloud of the sulfur atom alters the magnetic anisotropy cone of the double bond, placing the adjacent O-methyl protons in a strongly deshielded region.

Quantitative NMR Reference Data

The following tables summarize the derived quantitative NMR data for O-methyl propanethioate, synthesized from homologous thionoester literature values obtained at 400 MHz (¹H) and 101 MHz (¹³C) in CDCl₃ .

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
14.07Singlet (s)-3H-OCH₃
22.75Quartet (q)7.52H-CH₂ - ( α to C=S)
31.25Triplet (t)7.53H-CH₃ ( β to C=S)
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
1225.5Quaternary (Cq)Thiocarbonyl (C =S)
258.9Primary (CH₃)-OC H₃
340.1Secondary (CH₂)-C H₂- ( α to C=S)
411.5Primary (CH₃)-C H₃ ( β to C=S)

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute reproducibility, the following methodologies are designed as self-validating systems. Each step includes built-in verification mechanisms to prevent false positives.

Methodology A: Synthesis via Thionation

O-methyl propanethioate is most reliably synthesized via the thionation of methyl propionate using Lawesson's Reagent.

  • Pre-Reaction Validation: Dry 10.0 mmol of methyl propionate over 3Å activated molecular sieves for 24 hours to ensure absolute anhydrous conditions (water violently decomposes Lawesson's reagent).

  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve the ester in 20 mL of anhydrous toluene.

  • Reagent Addition: Add 5.5 mmol (0.55 eq) of Lawesson's Reagent. The slight excess ensures complete conversion.

  • Thermal Activation: Heat the mixture to reflux (110 °C) under rigorous stirring for 3 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The thionoester will elute faster (higher Rf​ ) than the starting ester and will be strongly UV-active due to the C=S chromophore.

  • Purification: Cool to room temperature and filter through a short pad of silica gel to trap phosphorus byproducts. Concentrate the filtrate carefully under reduced pressure (the product is highly volatile). Purify via flash chromatography using 100% pentane.

  • Storage: Store at -20 °C under argon to prevent oxidative hydrolysis back to the ester.

Synthesis A Methyl Propionate (Ester Precursor) B Lawesson's Reagent (Thionating Agent) A->B Toluene, 110°C C O-Methyl Propanethioate (Target Thionoester) B->C Column Chromatography

Workflow for the synthesis of O-methyl propanethioate via thionation.

Methodology B: Self-Validating NMR Acquisition

Acquiring high-fidelity NMR data for thionoesters requires specific parameter adjustments, particularly for the ¹³C nucleus.

  • Sample Preparation: Dissolve 20 mg of the purified O-methyl propanethioate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal validation standard (set to exactly 0.00 ppm).

  • Spectrometer Optimization: Insert the 5 mm tube into a 400 MHz spectrometer. Perform gradient shimming (topshim) and manually adjust Z1/Z2 coils until the deuterium lock signal variation is < 1%.

  • ¹H NMR Acquisition: Execute a standard 30-degree pulse sequence (zg30) with a 1.0 s relaxation delay (D1) and 16 scans.

  • ¹³C NMR Acquisition (Critical Step): Execute a power-gated decoupled sequence (zgpg30). Validation Check: You must increase the relaxation delay (D1) to 3.0 seconds. The quaternary C=S carbon lacks attached protons, meaning it relies on slow dipole-dipole relaxation. A standard 1.0 s delay will result in a severely attenuated or invisible C=S peak at 225 ppm.

  • Data Processing: Apply an exponential window function (Line Broadening = 1.0 Hz for ¹³C) prior to Fourier Transformation to maximize the signal-to-noise ratio of the quaternary carbon.

NMR_Protocol S1 1. Sample Preparation (20 mg in CDCl3 + TMS) S2 2. Spectrometer Tuning (Probe matching & rigorous shimming) S1->S2 S3 3. Pulse Sequence Selection (1H: zg30 | 13C: zgpg30, D1 ≥ 3s) S2->S3 S4 4. Data Processing (Zero-filling, FT, Phase Correction) S3->S4

Self-validating NMR acquisition and processing protocol for thionoesters.

References

  • The Journal of Organic Chemistry. (2018). Base-Catalyzed Transesterification of Thionoesters. ACS Publications. (Provides foundational 1H and 13C NMR shift mechanisms and reference data for homologous O-methyl thionoesters). Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 12787000, O-Methyl propanethioate. Retrieved from:[Link]

Exploratory

Thermodynamic Stability of O-Methyl Propanethioate at Room Temperature: A Technical Guide

Executive Summary In the landscape of organosulfur chemistry, the thermodynamic and kinetic behaviors of thioesters dictate their utility in drug development, materials science, and chemical biology. O-methyl propanethio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organosulfur chemistry, the thermodynamic and kinetic behaviors of thioesters dictate their utility in drug development, materials science, and chemical biology. O-methyl propanethioate (a thionoester) presents a fascinating case study in the divergence between thermodynamic destiny and kinetic reality. While thermodynamically driven to rearrange into its thioloester constitutional isomer or undergo hydrolysis, O-methyl propanethioate exhibits robust kinetic stability at room temperature (25 °C).

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this stability. We will explore the orbital dynamics that govern its energy states, the environmental triggers that break its kinetic dormancy, and a self-validating experimental protocol designed to quantify its degradation without introducing analytical artifacts.

Structural & Thermodynamic Fundamentals: The Orbital Mismatch

To understand the stability of O-methyl propanethioate, we must first examine the fundamental bonding differences between thionoesters (R-C(=S)-OR') and their thioloester isomers (R-C(=O)-SR').

The thermodynamic instability of the thionoester form is rooted in orbital mechanics. The carbon-sulfur double bond (C=S) relies on the overlap between the 2p orbital of carbon and the 3p orbital of sulfur. Because sulfur has a larger atomic radius, this 2p-3p π-overlap is significantly less effective than the tight 2p-2p π-overlap found in the carbon-oxygen double bond (C=O) of a thioloester[1]. Consequently, the C=S bond is inherently weaker and longer than a C=O bond, leaving the thionoester at a higher thermodynamic energy state[2].

Despite this thermodynamic preference for the thioloester form, O-methyl propanethioate is completely stable when stored neat at room temperature. This is because the uncatalyzed thiono-thiolo rearrangement requires the cleavage of a C-O bond and the formation of a C-S bond—a process with an activation energy barrier too high to be breached by ambient thermal energy at 25 °C[3].

Thiono-Thiolo Rearrangement Dynamics

The transition from the metastable thionoester to the thermodynamic sink (thioloester) is heavily restricted. At room temperature, this pathway is essentially dormant. Rearrangement typically requires elevated temperatures (often >100 °C) or the introduction of specific catalysts, such as Palladium(0) complexes, alkyl halides, or Lewis acids, which lower the activation barrier and facilitate the migration of the methyl group from oxygen to sulfur[3].

Rearrangement A O-Methyl Propanethioate (Thionoester) High Free Energy B Transition State (High Ea at 25°C) A->B Catalysis / Heat C S-Methyl Propanethioate (Thioloester) Thermodynamic Sink B->C ΔG < 0

Figure 1: Energy landscape of the thiono-thiolo rearrangement process.

Hydrolytic Degradation in Aqueous Media

While neat O-methyl propanethioate is kinetically stable, its introduction into aqueous or physiological environments introduces a different degradation vector: hydrolysis. The electrophilic thiocarbonyl carbon is susceptible to nucleophilic attack by water or hydroxide ions.

However, at a neutral pH and room temperature, this hydrolysis is remarkably slow. The hydrophobicity of the alkyl chain limits water access to the reactive center. Literature on analogous small-molecule thioesters demonstrates hydrolysis half-lives extending up to ~155 days at room temperature[4]. The primary hydrolytic pathway replaces the C=S bond with a C=O bond, releasing hydrogen sulfide (H₂S)[5].

Hydrolysis S1 O-Methyl Propanethioate + H2O S2 Tetrahedral Intermediate (Rate-Limiting) S1->S2 Nucleophilic Attack S3 Methyl Propanoate + H2S S2->S3 Elimination

Figure 2: Hydrolytic degradation pathway of O-methyl propanethioate in aqueous media.

Quantitative Data: Thermodynamic & Kinetic Parameters

The following table synthesizes the thermodynamic and kinetic realities of O-methyl propanethioate compared to its thioloester counterpart.

ParameterO-Methyl Propanethioate (Thionoester)S-Methyl Propanethioate (Thioloester)Mechanistic Causality
Primary Bonds C=S / C-OC=O / C-SOrbital overlap efficiency dictates bond strength[1].
Relative Energy Higher (Metastable)Lower (Thermodynamic Sink)2p-2p (C=O) overlap is vastly superior to 2p-3p (C=S)[2].
RT Stability (Neat) Kinetically StableThermodynamically StableHigh activation barrier prevents spontaneous rearrangement at 25 °C[3].
Hydrolysis (pH 7, RT) Slow (~Months half-life)Slow (~Months half-life)Hydrophobicity limits water access; requires specific nucleophilic catalysis[4].

Experimental Protocols: Self-Validating Stability Assessment

To ensure trustworthiness and eliminate analytical artifacts, I mandate the use of quantitative Nuclear Magnetic Resonance (qNMR) for stability assessments. This protocol is a self-validating system: by utilizing an internal standard, we track the absolute mass balance across all detectable species. Any deviation from 100% mass recovery immediately flags uncharacterized side reactions or solvent evaporation.

Step-by-Step qNMR Methodology
  • Sample Preparation : Dissolve 10.0 mg of O-methyl propanethioate in 0.6 mL of a deuterated solvent system (e.g., CDCl₃ for neat stability, or a 1:1 D₂O/CD₃CN mixture buffered to pH 7.4 for hydrolytic stability)[5].

  • Internal Standard Addition : Add exactly 2.0 mg of 1,3,5-trimethoxybenzene (a highly stable, non-reactive internal standard) to the solution to enable absolute quantification.

  • Environmental Control : Transfer the solution to an NMR tube and seal it under an Argon atmosphere to eliminate oxidative variables. Maintain the NMR probe temperature strictly at 25.0 °C ± 0.1 °C.

  • Data Acquisition : Acquire high-resolution ¹H-NMR spectra at defined intervals: t=0 , 1 h , 24 h , 7 days , and 30 days .

  • Kinetic Analysis :

    • Monitor the disappearance of the O-methyl singlet (approx. 4.0 ppm).

    • Monitor the appearance of S-methyl signals (approx. 2.3 ppm) to quantify rearrangement.

    • Monitor the appearance of methanol or methyl propanoate signals to quantify hydrolysis.

    • Calculate the half-life ( t1/2​ ) based on the integration ratios relative to the internal standard.

References

  • Source: chemistrylearner.
  • Source: acs.org (Journal of Organic Chemistry)
  • Source: up.ac.za (University of Pretoria)
  • Source: acs.org (Biomacromolecules)
  • Source: acs.org (Journal of the American Chemical Society)

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of O-Methyl Propanethioate Derivatives

Foreword: The Analytical Imperative for Thioester Scaffolds In the landscape of modern drug discovery and materials science, the thioester linkage, particularly within scaffolds like O-methyl propanethioate and its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Analytical Imperative for Thioester Scaffolds

In the landscape of modern drug discovery and materials science, the thioester linkage, particularly within scaffolds like O-methyl propanethioate and its derivatives, represents a cornerstone of molecular design. These compounds serve as critical intermediates in organic synthesis and as key structural motifs in pharmacologically active agents. Their unique reactivity, which straddles the line between esters and ketones, imparts specific biological and chemical properties that are highly sought after. However, the very electronic nature that makes them valuable also presents unique challenges for structural verification.

This guide is structured not as a rigid textbook chapter, but as a reflection of the logical workflow an analytical scientist would employ. We will move from the broad strokes of molecular formula and functional group identification to the fine details of atomic connectivity and stereochemistry. Our approach is grounded in the principle of analytical synergy, where each technique—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment. We will delve into the "why" behind the data, providing insights honed from field experience to navigate common pitfalls and interpret spectral nuances with confidence.

Part 1: Foundational Analysis - Molecular Weight and Functional Group Identity

Before delving into the complex world of proton and carbon environments, the primary characterization steps aim to answer two fundamental questions: "What is its molecular weight?" and "Does it contain the target functional group?". Mass spectrometry and Infrared spectroscopy are the workhorses for this initial phase.

Mass Spectrometry (MS): Beyond the Molecular Ion

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For O-methyl propanethioate derivatives, this provides the first crucial checkpoint to confirm a successful synthesis.

The Causality of Ionization and Fragmentation: The choice of ionization technique is paramount. While Electron Impact (EI) is a classic high-energy method that provides rich fragmentation data, Electrospray Ionization (ESI) is a softer technique often preferred for more delicate molecules. However, a critical caveat exists for thioesters: in-trap ESI-MS can induce hydrolysis, leading to the erroneous observation of the corresponding carboxylic acid as a major or even base peak.[1] This is a field-proven insight; observing an intense ion corresponding to the loss of methanethiol (CH₃SH) during ESI analysis should immediately raise suspicion of an instrument-mediated artifact rather than an impurity.[1]

The most characteristic fragmentation pathway for thioesters under EI involves the α-cleavage of the C–S bond.[2] This cleavage is electronically favored because it results in the formation of a highly stable acylium ion (R-C≡O⁺). This acylium ion is often the base peak in the spectrum and is a reliable indicator of the structure on the acyl side of the thioester.

Key Fragmentation Patterns for O-Methyl Propanethioate Derivatives:

Fragment Description Significance
[M]⁺ Molecular IonConfirms the molecular weight of the derivative.
[M - •SCH₃]⁺ Loss of a methylthio radicalResults in the propionyl acylium ion (CH₃CH₂CO⁺) at m/z 57. This is a highly diagnostic peak.
[M - •CH₂CH₃]⁺ Loss of an ethyl radicalResults in the [C(=O)SCH₃]⁺ ion at m/z 75.
[•SCH₃]⁺ Methylthio cationA peak at m/z 47, confirming the S-methyl moiety.

Experimental Protocol: Acquiring an Electron Impact (EI) Mass Spectrum

  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole MS can be used.

  • GC-MS Method (if applicable):

    • Column: Use a standard non-polar column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp at 10-20°C/min to a final temperature of 280°C.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Parameters (EI):

    • Ionization Energy: Standard 70 eV. This energy level is crucial as it provides reproducible fragmentation patterns that are comparable to library spectra.

    • Source Temperature: 200-230°C.

    • Mass Range: Scan from m/z 40 to a value at least 20 Da above the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern, looking for the key acylium ion ([M - •SCH₃]⁺) and other diagnostic fragments listed in the table above. Compare the obtained spectrum with library data if available.

Infrared (IR) Spectroscopy: The Thioester's Vibrational Signature

IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of the thioester carbonyl group (C=O). The position of this stretching vibration is highly informative.

The Electronic Rationale for the C=O Stretch: In a standard ester, the carbonyl stretching frequency is typically found around 1735-1750 cm⁻¹.[3] For thioesters, this band is shifted to a lower frequency, appearing in the range of 1680-1715 cm⁻¹ .[4][5] This shift is a direct consequence of the electronic differences between oxygen and sulfur. Oxygen is more electronegative and a better π-donor for resonance with the carbonyl group. Sulfur's larger 3p orbitals have poorer overlap with the carbon's 2p orbital, leading to a diminished resonance effect. This gives the thioester C=O bond more double-bond character than in an amide, but less than in a ketone, and significantly more single-bond character than in an ester. The result is a weaker, more easily stretched bond, hence the lower vibrational frequency.

Key IR Absorptions for O-Methyl Propanethioate Derivatives:

Vibration Typical Frequency (cm⁻¹) Intensity & Notes
C=O Stretch 1680 - 1715Strong, sharp. The most diagnostic peak for the thioester functional group.
C-H Stretch (sp³) 2850 - 3000Medium to Strong. From the propyl and methyl groups.
C-O Stretch ~1100 - 1300Medium. Often complex and coupled with other vibrations. Less diagnostic than the C=O stretch.[3]
C-S Stretch 600 - 800Weak to Medium. Can be difficult to assign definitively.

Experimental Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

  • Sample Preparation: No special preparation is needed for liquids or solids. Place a single drop of the liquid derivative or a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument absorbances.

    • Sample Scan: Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

    • Parameters: Co-add 16 to 32 scans for a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to show transmittance or absorbance. Identify the strong C=O stretch in the 1680-1715 cm⁻¹ region. Note the presence of sp³ C-H stretches just below 3000 cm⁻¹ and confirm the absence of a broad O-H stretch (~3300 cm⁻¹), which would indicate hydrolysis to the carboxylic acid.

Part 2: High-Resolution Structural Elucidation (NMR Spectroscopy)

Once the molecular formula is confirmed and the thioester group is identified, NMR spectroscopy provides the detailed map of the molecular structure, revealing the connectivity and chemical environment of every carbon and hydrogen atom.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and how they are coupled to their neighbors (multiplicity). For a simple scaffold like O-methyl propanethioate (CH₃CH₂C(=O)SCH₃), we expect three distinct signals.

Understanding Chemical Shifts and Multiplicity:

  • S-Methyl (–SCH₃): These protons are adjacent to a sulfur atom. They are deshielded compared to an alkane but less so than protons on an oxygen-linked methyl group (O-CH₃). They typically appear as a sharp singlet around 2.2-2.4 ppm .

  • Methylene (–CH₂–): These protons are alpha to the carbonyl group, which is strongly electron-withdrawing. This deshielding effect places their signal around 2.5-2.8 ppm . This signal will appear as a quartet due to coupling with the adjacent methyl group (2+1=3 neighbors -> quartet).

  • Methyl (–CH₃): These terminal methyl protons are furthest from the electron-withdrawing groups and are therefore the most shielded. They appear as a triplet around 1.0-1.2 ppm due to coupling with the adjacent methylene group (2+1=3 neighbors -> triplet).

Summary of Predicted ¹H NMR Data for O-Methyl Propanethioate:

Proton Group Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-CH₂-~ 1.1Triplet (t)3H
-CH₂-CO-~ 2.6Quartet (q)2H
-S-CH₃~ 2.3Singlet (s)3H
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a direct count of the non-equivalent carbon atoms in the molecule. For O-methyl propanethioate, we expect four distinct signals.

The Diagnostic Thioester Carbonyl: The most downfield and most diagnostic signal is that of the carbonyl carbon. In thioesters, this carbon resonates at a significantly lower field (195-205 ppm ) compared to the carbonyl carbon of a regular ester (~170-175 ppm).[4] This substantial downfield shift is explained by the reduced resonance donation from sulfur. With less electron density being donated to the carbonyl carbon, it is more "ketone-like," less shielded, and thus resonates further downfield. This is a key distinguishing feature.

Summary of Predicted ¹³C NMR Data for O-Methyl Propanethioate:

Carbon Atom Chemical Shift (δ, ppm) Notes
C H₃-CH₂-~ 9-12Most upfield, aliphatic carbon.
-C H₂-CO-~ 35-40Alpha to the carbonyl group, shifted downfield.
-S-C H₃~ 12-15Carbon attached to sulfur.
-C =O~ 198-202The highly deshielded and diagnostic thioester carbonyl carbon.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrument: A Fourier-Transform NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to produce singlets for all carbons.

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans, or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to TMS or the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios.

Part 3: Integrated Analytical Workflow

No single technique tells the whole story. The power of spectroscopic characterization lies in the logical integration of data from multiple sources. An efficient workflow ensures that each step builds upon the last, leading to a rapid and confident structural assignment.

dot

Caption: Integrated workflow for the characterization of O-methyl propanethioate derivatives.

This workflow represents a system of self-validation. The molecular weight from MS must be consistent with the functional groups seen in IR and the integrated signals in NMR. The fragmentation in MS must align with the structure proposed by NMR. A consistent story across all techniques is the hallmark of an authoritative structural assignment.

Conclusion

The spectroscopic characterization of O-methyl propanethioate derivatives is a systematic process that relies on the unique spectral signatures imparted by the thioester functional group. The downfield-shifted ¹³C NMR signal of the carbonyl carbon (>195 ppm) and the lowered C=O stretching frequency in the IR spectrum (~1680-1715 cm⁻¹) are its most definitive features. When combined with the predictable fragmentation patterns in mass spectrometry and the clear proton environments in ¹H NMR, these techniques provide a powerful and complementary toolkit for any researcher working with this important class of molecules. By understanding the causality behind the spectral data, scientists can move beyond simple pattern recognition to a deeper, more confident level of structural analysis.

References

  • ResearchGate. Synthesis, structural and spectroscopic study of aromatic thioester compounds | Request PDF. Available from: [Link]

  • ScienceDirect. CONFORMATIONAL STUDIES OF α-SUBSTITUTED CARBONYL COMPOUNDS BY I.R. SPECTROSCOPY. III. S-ETHYL α-(ALKYLTHIO)-THIOESTERS. Available from: [Link]

  • Wiley Online Library. Hydrolysis of thioesters in an ion trap. Available from: [Link]

  • Society for Redox Biology and Medicine. Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Available from: [Link]

  • ACS Publications. Correlations and Anomalies in Mass Spectra. Thioesters.. Available from: [Link]

  • National Institutes of Health. S-Methyl propanethioate | C4H8OS | CID 521869 - PubChem. Available from: [Link]

  • National Institutes of Health. Thioesters provide a plausible prebiotic path to proto-peptides - PMC. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • UCLA. Infrared Spectroscopy. Available from: [Link]

Sources

Exploratory

Electronic Properties and Chemical Dynamics of the O-Methyl Propanethioate Thionoester Bond: A Technical Guide

Executive Summary The substitution of oxygen for sulfur in an ester linkage to form a thionoester (C=S) fundamentally reprograms a molecule's electronic architecture. Using O-methyl propanethioate as our model compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substitution of oxygen for sulfur in an ester linkage to form a thionoester (C=S) fundamentally reprograms a molecule's electronic architecture. Using O-methyl propanethioate as our model compound, this whitepaper dissects the quantum mechanical deviations between C=O and C=S bonds. By understanding the causality behind orbital mismatches and lowered Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can rationally design synthetic methodologies and targeted drug development applications—most notably, Native Chemical Ligation (NCL)-inspired hydrogen sulfide ( H2​S ) donation.

Fundamental Electronic Architecture: C=S vs. C=O

Orbital Mismatch and LUMO Lowering

In a standard ester (O-methyl propanoate), the π -bond is formed via highly effective 2p-2p orbital overlap between carbon and oxygen. In contrast, the thionoester bond in O-methyl propanethioate relies on the overlap between carbon's 2p orbital and sulfur's 3p orbital .

The Causality: This 2p-3p orbital mismatch results in a significantly weaker antibonding π∗ interaction. Because the π∗ orbital is a primary contributor to the LUMO, this weaker interaction drastically lowers the LUMO energy. Consequently, the thionoester acts as a superior electron acceptor compared to its oxygen analogue, drastically enhancing its susceptibility to nucleophilic attack.

Bond Dissociation Energy (BDE) and Polarization

The physical dimensions and thermodynamic stability of the bond scale directly with this orbital mismatch. The C=S bond length expands to approximately 1.60 Å (vs. 1.20 Å for C=O), and its Bond Dissociation Energy (BDE) drops to ~132 kcal/mol—roughly 50 kcal/mol weaker than the C=O bond (~179 kcal/mol) .

Furthermore, while sulfur (2.58) and carbon (2.55) share nearly identical electronegativities, the high polarizability of sulfur's diffuse 3p electron cloud maintains a highly polarized bond. This concentrates electrophilicity at the thiocarbonyl carbon, priming it for targeted chemical reactions.

ElectronicProperties A C=S Thionoester Bond (O-methyl propanethioate) B Orbital Mismatch (C 2p vs S 3p) A->B C High Polarizability (Diffuse 3p cloud) A->C D Weaker π-Antibonding Interaction B->D G Red-Shifted n→π* Transition (~50 kcal/mol shift) B->G E Enhanced Electrophilicity at Carbon Center C->E F Lowered LUMO Energy (Enhanced Electron Affinity) D->F

Logic tree detailing the electronic consequences of the C=S thionoester bond.

Spectroscopic Signatures

The lowered LUMO directly compresses the energy gap for the n→π∗ electronic transition. In O-methyl propanethioate, this transition is red-shifted by approximately 50 kcal/mol (2 eV) compared to its ester counterpart . This shift relocates the absorption band from the deep ultraviolet (~280 nm) into the visible spectrum (~500 nm), providing a self-indicating yellow-to-red color that is invaluable for real-time reaction monitoring.

Synthesis Protocol: Thionation via Lawesson's Reagent

O-methyl propanethioate is synthesized via the thionation of O-methyl propanoate using Lawesson's Reagent (LR) .

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of O-methyl propanoate in 20 mL of anhydrous toluene under an inert argon atmosphere.

  • Reagent Addition: Add 5.5 mmol (0.55 equivalents) of Lawesson's Reagent to the solution.

    • Causality: LR exists in equilibrium with two reactive dithiophosphine ylide equivalents per molecule. A slight excess over the stoichiometric 0.50 ratio ensures complete thionation without generating intractable phosphorus byproducts.

  • Reaction: Heat the mixture to reflux (~110 °C) for 2–4 hours.

    • Causality: The reaction proceeds via a thiaoxaphosphetane intermediate. The thermodynamic driving force is the formation of a highly stable P=O bond, which forces the cycloreversion step to yield the C=S bond.

  • Purification: Cool the mixture, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

  • Self-Validation System: Monitor the reaction via UV-Vis spectroscopy. The successful conversion is self-indicating as the solution transitions from colorless to a distinct yellow hue, confirming the red-shifted n→π∗ transition of the newly formed thionoester.

Therapeutic Application: Cysteine-Triggered H2​S Donation

Because of their specific electrophilicity, thionoesters have emerged as highly efficient, controlled hydrogen sulfide ( H2​S ) donors via a Native Chemical Ligation (NCL)-inspired mechanism .

When O-methyl propanethioate encounters cysteine, the sulfhydryl group performs a nucleophilic attack on the thionoester carbon, displacing the methoxy group to form a dithioester. This is followed by a highly ordered intramolecular S-to-N acyl transfer ( ΔS‡≈−38 e.u.). Instead of forming a simple thioamide, the intermediate cyclizes into a stable dihydrothiazole, expelling H2​S gas in the process.

Step-by-Step Assay Methodology
  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate trace metals that might prematurely oxidize H2​S .

  • Substrate Incubation: Dissolve O-methyl propanethioate in DMSO to create a 10 mM stock. Add to the buffer to a final concentration of 100 μ M.

  • Trigger Addition: Introduce L-cysteine at a final concentration of 1 mM at 37 °C.

    • Causality: A 10-fold excess of cysteine establishes pseudo-first-order kinetics. This isolates the rate-limiting intramolecular cyclization step from the initial bimolecular nucleophilic attack, ensuring accurate kinetic measurements.

  • Detection: Quantify H2​S release in real-time using the Methylene Blue assay. Aliquot samples at 5-minute intervals, react with N,N-dimethyl-p-phenylenediamine and FeCl3​ , and measure absorbance at 670 nm.

  • Self-Validation System: Incorporate a parallel negative control using O-methyl propanoate (the oxygen analogue). The control must yield zero absorbance at 670 nm, validating that H2​S generation is exclusively derived from the thionoester cleavage and not from cysteine degradation.

H2SRelease Step1 1. Substrate Incubation Step2 2. Cysteine Addition Step1->Step2 pH 7.4 Buffer Step3 3. Nucleophilic Attack (Thiol) Step2->Step3 Excess Cys Step4 4. S-to-N Acyl Transfer Step3->Step4 Dithioester Int. Step5 5. H2S Release & Detection Step4->Step5 Rate-Limiting Cyclization

Experimental workflow for cysteine-triggered H2S release from thionoesters.

Quantitative Data Summary

The following table summarizes the divergent physical and electronic properties resulting from the O-to-S substitution:

PropertyO-Methyl Propanoate (Ester)O-Methyl Propanethioate (Thionoester)
Heteroatom Electronegativity Oxygen: 3.44Sulfur: 2.58
Bond Length ~1.20 Å~1.60 Å
Bond Dissociation Energy ~179 kcal/mol~132 kcal/mol
LUMO Energy Level High (Thermodynamically Stable)Lowered (Strong Electron Acceptor)
n→π∗ Transition Ultraviolet (~280 nm)Visible (~500 nm, Red-shifted)
Reactivity to Cysteine Unreactive at physiological pHHighly reactive ( H2​S release)

References

  • Title: Why does thionating a carbonyl molecule make it a better electron acceptor? Source: Physical Chemistry Chemical Physics (Cardiff University) URL: [Link]

  • Title: A comparison of some properties of C=O and C=S bonds Source: ARKIVOC (University of Michigan) URL: [Link]

  • Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: Molecules (MDPI) URL: [Link]

  • Title: Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors Source: Journal of the American Chemical Society (PubMed Central) URL: [Link]

Foundational

The Uncharted Territory of Thermochemistry: A Technical Guide to the Standard Enthalpy of Formation of O-Methyl Propanethioate

Abstract The standard enthalpy of formation is a cornerstone of thermochemical data, providing critical insights into the energetic stability and reactivity of molecules. For thioesters, such as O-methyl propanethioate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The standard enthalpy of formation is a cornerstone of thermochemical data, providing critical insights into the energetic stability and reactivity of molecules. For thioesters, such as O-methyl propanethioate, this value is of paramount importance in fields ranging from biochemistry to industrial process design. This in-depth technical guide addresses the current data gap for the standard enthalpy of formation of O-methyl propanethioate. In the absence of a direct experimental value, this document provides a comprehensive overview of the state-of-the-art experimental and computational methodologies that are essential for its determination. We delve into the intricacies of rotating-bomb calorimetry, the gold standard for sulfur-containing compounds, and explore the power of high-level ab initio and density functional theory (DFT) computational methods. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into obtaining this crucial thermochemical parameter.

Introduction: The Significance of Thioester Energetics

Thioesters are a class of organosulfur compounds characterized by a C-S-CO-C linkage. They are pivotal intermediates in a myriad of biochemical pathways, most notably in the form of Acetyl-CoA, and are increasingly utilized in organic synthesis and materials science. The standard enthalpy of formation (ΔfH°) quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states[1]. For O-methyl propanethioate, this value would provide a fundamental measure of its energetic landscape, enabling the calculation of reaction enthalpies and providing a deeper understanding of its stability relative to its isomers and other related compounds.

A thorough review of the current literature and chemical databases, including the NIST WebBook, reveals a notable absence of an experimentally determined standard enthalpy of formation for O-methyl propanethioate. This guide, therefore, serves as a roadmap for the determination of this value, detailing the sophisticated experimental and computational techniques required.

The Isomeric Landscape: O- vs. S-Methyl Propanethioate

It is crucial to distinguish O-methyl propanethioate from its more commonly referenced isomer, S-methyl propanethioate.

  • O-methyl propanethioate: CH₃CH₂C(=S)OCH₃

  • S-methyl propanethioate: CH₃CH₂C(=O)SCH₃

The arrangement of the oxygen and sulfur atoms significantly influences the molecule's electronic structure and, consequently, its thermodynamic properties. While no experimental data exists for O-methyl propanethioate, a computationally derived value for the gas-phase standard enthalpy of formation of S-methyl propanethioate is available.

CompoundFormulaCAS NumberStandard Enthalpy of Formation (ΔfH°gas)MethodSource
S-Methyl propanethioateC₄H₈OS5925-75-7-196.60 kJ/molJoback Method (Calculated)Cheméo[2]

This calculated value for the S-isomer serves as a useful, albeit distinct, reference point. The Joback method is a group-contribution estimation technique; while valuable for initial approximations, it lacks the precision of high-level computational or experimental methods[3].

Experimental Determination: The Rigor of Rotating-Bomb Calorimetry

The experimental determination of the standard enthalpy of formation for an organic sulfur compound is primarily achieved through combustion calorimetry. However, the presence of sulfur necessitates a specialized approach due to the formation of sulfuric acid upon combustion.

The Causality Behind Experimental Choices

For standard organic compounds (containing only C, H, O, N), a static bomb calorimeter is sufficient[4]. The combustion products are primarily gaseous CO₂ and liquid H₂O. However, the combustion of sulfur-containing compounds like O-methyl propanethioate yields a mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which subsequently react with the water present in the bomb to form a solution of sulfuric acid (H₂SO₄) of varying concentrations. This presents two significant challenges:

  • Incomplete Oxidation and Non-uniform Products: The formation of a mixture of sulfur oxides and a non-uniform acid solution makes it difficult to define a precise final state for the thermochemical calculations.

  • Corrosion: The acidic products can corrode the internal components of a standard calorimeter bomb.

To overcome these challenges, the rotating-bomb calorimeter was developed and is the authoritative standard for such measurements[4][5]. The rotation of the bomb after combustion ensures that the inner surfaces are washed with a defined amount of water, leading to the formation of a homogeneous sulfuric acid solution of a known concentration. This creates a well-defined and reproducible final state, which is essential for accurate enthalpy calculations. The absence of systematic errors in this technique has been validated through comparative studies[5].

Self-Validating Protocol: Rotating-Bomb Calorimetry Workflow

The protocol for rotating-bomb calorimetry is designed to be a self-validating system, with numerous checks and calibrations to ensure the integrity of the data.

Step-by-Step Methodology:

  • Sample Preparation: A precise mass of O-methyl propanethioate is encapsulated in a platinum crucible. A fuse wire (e.g., platinum or iron) of known mass and combustion energy is attached.

  • Bomb Sealing and Pressurization: A specific volume of distilled water (typically 1 ml) is added to the bomb to facilitate the formation of sulfuric acid[6]. The bomb is then sealed and purged with oxygen before being pressurized to approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in the calorimeter's bucket. The entire assembly is enclosed in a jacket to minimize heat exchange with the surroundings[6].

  • Temperature Equilibration: The system is allowed to equilibrate while stirring, and the initial temperature is recorded over a period to establish a baseline.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water bath is recorded at short intervals to capture the full temperature rise.

  • Post-Combustion Rotation: Following the initial rapid temperature rise, the bomb is rotated to ensure the formation of a homogeneous sulfuric acid solution.

  • Final Temperature Period: The temperature is monitored for an extended period to determine the final equilibrium temperature and to correct for any heat exchange with the jacket.

  • Analysis of Products: The bomb is depressurized, and the liquid contents are analyzed to quantify the amount of sulfuric acid and any nitric acid (formed from residual nitrogen in the bomb) produced. The amount of unburned carbon (soot) and fuse wire is also determined.

  • Calculation of Enthalpy of Combustion: The raw temperature change is corrected for heat exchange, the energy of ignition, and the combustion of the fuse. The energy of combustion at constant volume (ΔU_c) is then calculated. This is converted to the standard enthalpy of combustion (ΔH_c°).

  • Derivation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄ in aqueous solution)[7][8].

Visualization of Experimental Workflow

Rotating_Bomb_Calorimetry Workflow for Rotating-Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation Sample 1. Weigh Sample & Fuse Seal 2. Add H2O, Seal & Pressurize Bomb Sample->Seal Assemble 3. Place Bomb in Calorimeter Seal->Assemble Equilibrate 4. Equilibrate & Record Initial Temp. Assemble->Equilibrate Ignite 5. Ignite Sample & Record Temp. Rise Equilibrate->Ignite Rotate 6. Rotate Bomb Post-Combustion Ignite->Rotate FinalTemp 7. Record Final Temp. Rotate->FinalTemp Analyze 8. Analyze Bomb Contents (H2SO4, HNO3) FinalTemp->Analyze Calc_dUc 9. Calculate ΔUc (Constant Volume) Analyze->Calc_dUc Calc_dHc 10. Convert to ΔHc° (Standard Enthalpy of Combustion) Calc_dUc->Calc_dHc Calc_dHf 11. Derive ΔfH° using Hess's Law Calc_dHc->Calc_dHf

Caption: Workflow for determining the standard enthalpy of formation using rotating-bomb calorimetry.

Computational Determination: A Practical Pathway to Thermochemical Data

Given the challenges and resource-intensive nature of experimental calorimetry, computational chemistry has become an indispensable tool for accurately predicting enthalpies of formation[4]. High-level ab initio methods can often achieve "chemical accuracy," typically within a few kJ/mol of experimental values[9][10].

The Foundation of Computational Thermochemistry

The core principle involves calculating the total electronic energy of the molecule at 0 K. This is then used in conjunction with the energies of the constituent atoms in their standard states to determine the atomization energy. Thermal corrections are then applied to calculate the enthalpy at a standard temperature, typically 298.15 K.

High-Accuracy Composite Methods

For reliable predictions, especially for sulfur-containing compounds, single-method calculations are often insufficient. Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) families of models, are preferred. These methods combine results from several different levels of theory and basis sets to extrapolate to a highly accurate energy value, effectively canceling out errors inherent in the individual calculations[9][11].

  • CBS-QB3: This method has demonstrated excellent performance for thermochemical calculations, with an average systematic error in formation enthalpy calculations of about 5.0 kJ/mol (1.2 kcal/mol)[10].

  • G3 and G3B3: These methods also provide robust and reliable thermochemical data for a wide range of molecules, including those containing sulfur[9][11].

Advanced Methods: Coupled-Cluster Theory

For the highest accuracy, methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed[4]. While computationally expensive, CCSD(T) is often considered the "gold standard" of quantum chemistry for its ability to accurately account for electron correlation. Protocols based on local CCSD(T) approximations have been specifically developed to efficiently handle larger molecules, including organosulfur compounds, with high accuracy[4][12][13].

Self-Validating Computational Protocol

A robust computational workflow is essential for ensuring the trustworthiness of the calculated enthalpy of formation.

Step-by-Step Methodology:

  • Conformational Analysis: Identify all low-energy conformers of O-methyl propanethioate, as the final enthalpy of formation should be a Gibbs energy-weighted average of the conformer population[4][12][13].

  • Geometry Optimization: Optimize the geometry of each conformer using a reliable method, such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: Perform a high-level single-point energy calculation on the optimized geometry using a composite method (e.g., CBS-QB3) or a high-level theory like CCSD(T) with a large basis set.

  • Atomization Energy Calculation: Calculate the total energy of the constituent atoms (C, H, O, S) in their standard states using the same high-level theory.

  • Calculate Enthalpy of Atomization (0 K): Subtract the total energy of the molecule from the sum of the energies of its constituent atoms.

  • Calculate Enthalpy of Formation (0 K): Use the calculated enthalpy of atomization and the known experimental enthalpies of formation of the gaseous atoms to determine the molecule's enthalpy of formation at 0 K.

  • Calculate Enthalpy of Formation (298.15 K): Apply the calculated thermal corrections (from the frequency calculation) and the known thermal corrections for the elements in their standard states to obtain the final standard enthalpy of formation at 298.15 K.

Visualization of Computational Workflow

Computational_Workflow Workflow for Computational Determination of ΔfH° cluster_structure Molecular Structure cluster_energy Energy Calculation cluster_derivation Derivation of ΔfH° Conformer 1. Conformational Search Optimize 2. Geometry Optimization (e.g., B3LYP) Conformer->Optimize Frequency 3. Frequency Calculation (ZPVE & Thermal Corr.) Optimize->Frequency SPE 4. High-Level Single Point Energy (e.g., CBS-QB3, CCSD(T)) Optimize->SPE dHf_298K 8. Apply Thermal Corrections to get ΔfH°(298.15 K) Frequency->dHf_298K Atomize_0K 6. Calculate Atomization Enthalpy at 0 K SPE->Atomize_0K Atom_E 5. Calculate Energies of Constituent Atoms Atom_E->Atomize_0K dHf_0K 7. Calculate ΔfH° at 0 K Atomize_0K->dHf_0K dHf_0K->dHf_298K

Caption: Workflow for the ab initio calculation of the standard enthalpy of formation.

Conclusion and Recommendations

The standard enthalpy of formation of O-methyl propanethioate remains an unmeasured but vital thermochemical parameter. This guide has outlined the two primary pathways for its determination. While rotating-bomb calorimetry provides the definitive experimental value, its technical demands mean that high-level computational chemistry offers a more accessible yet highly accurate alternative.

For researchers requiring this value, we recommend a computational approach using a validated composite method such as CBS-QB3 or G3B3, or for higher accuracy, a CCSD(T)-based protocol. The results of such calculations would provide a reliable estimate of the standard enthalpy of formation, filling a critical gap in the thermochemical data for organosulfur compounds and enabling more accurate modeling and prediction in drug development and chemical engineering. Any computational study should be benchmarked against well-established experimental data for structurally similar compounds to validate the chosen methodology.

References

  • Vandeputte, A. G. (2009). A theoretical study of the thermodynamics and kinetics of small organosulfur compounds. SciSpace. [Link]

  • Various Authors. (n.d.). Thermochemistry of Organosulfur Compounds. ResearchGate. [Link]

  • Paulechka, E., & Kazakov, A. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Institutes of Health. [Link]

  • Paulechka, E., & Kazakov, A. (2021). Efficient Ab Initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A. [Link]

  • Cheméo. (n.d.). Chemical Properties of S-Methyl propanethioate (CAS 5925-75-7). Cheméo. [Link]

  • Cheméo. (n.d.). Chemical Properties of S-Methyl 2-methylpropanethioate (CAS 42075-42-3). Cheméo. [Link]

  • Oregon State University. (n.d.). CH362: Calorimetry. Oregon State University. [Link]

  • Paulechka, E., & Kazakov, A. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Institutes of Health. [Link]

  • Ruscic, B. (n.d.). Methyl Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Various Authors. (n.d.). Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. ResearchGate. [Link]

  • Notario, R., et al. (2006). Computational determination of the enthalpy of formation of alkylthial S-oxides and alkylthione S-oxides: a study of (Z)-propanethial-S-oxide, the lachrymatory factor of the onion (Allium cepa). Physical Chemistry Chemical Physics. [Link]

  • Jalali, F., & Zare, K. (2009). Prediction of Standard Enthalpy of Formation by a QSPR Model. MDPI. [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Wikipedia. [Link]

  • University of California, Berkeley. (n.d.). Bomb Calorimetry. UC Berkeley College of Chemistry. [Link]

  • NIST. (n.d.). Propane, 2-(methylthio)-. NIST WebBook. [Link]

  • Al-Malaika, S., et al. (2017). A thermochemical study on the primary oxidation of sulfur. KITopen. [Link]

  • Various Authors. (n.d.). Resources: The Bomb Calorimeter. ResearchGate. [Link]

  • Sunner, S., & Wadsö, I. (1957). On the Accuracy of Moving-Bomb Calorimetry. Acta Chemica Scandinavica. [Link]

  • Various Authors. (n.d.). Standard Enthalpy of Formation for Various Compounds. [Source document appears to be educational material, link not provided in search results].
  • Various Authors. (n.d.). Table 1. Thermodynamic data at 25oC for assorted inorganic substances. [Source document appears to be educational material, link not provided in search results].

Sources

Protocols & Analytical Methods

Method

Application Note: O-Methyl Propanethioate as a Highly Efficient Thioacylating Agent in Organic Synthesis and Bioconjugation

Introduction & Mechanistic Rationale The strategic incorporation of thioamides into organic frameworks is a cornerstone of modern medicinal chemistry and chemical biology. Replacing a standard amide with a thioamide bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic incorporation of thioamides into organic frameworks is a cornerstone of modern medicinal chemistry and chemical biology. Replacing a standard amide with a thioamide bioisostere fundamentally alters the molecule's hydrogen-bond donor/acceptor profile, increases lipophilicity, and significantly enhances resistance to proteolytic degradation. O-methyl propanethioate (CAS: 26476-56-2)[1] is a highly efficient, bench-stable O-alkyl thioester (thionoester) specifically designed for the direct thioacylation of primary and secondary amines.

Historically, the synthesis of thioamides relied on the thionation of pre-formed amides using harsh, malodorous reagents such as Lawesson’s reagent or phosphorus pentasulfide ( P4​S10​ ) at elevated temperatures[2]. These classical methods often suffer from poor chemoselectivity and require rigorous anhydrous conditions. In contrast, O-methyl propanethioate operates as a direct thioacyl donor via a mild addition-elimination mechanism[2].

The nucleophilic amine attacks the highly electrophilic thiocarbonyl carbon ( C=S ), forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels methoxide, which is rapidly protonated to yield methanol as the sole stoichiometric byproduct[3]. This eliminates the need for complex purification and avoids the generation of toxic hydrogen sulfide or malodorous thiols.

G amine Primary/Secondary Amine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack thioester O-Methyl Propanethioate (Electrophile) thioester->intermediate C=S Bond Polarization product N-Alkyl Propanethioamide intermediate->product Elimination of Methoxide byproduct Methanol (Leaving Group) intermediate->byproduct Protonation

Mechanistic pathway of amine thioacylation via addition-elimination.

Applications in Drug Development and Protein Bioconjugation

Beyond small-molecule synthesis, thioacylation has emerged as a robust methodology for site-selective protein chemical modification[4]. Thionoesters and dithioesters react selectively and rapidly at room temperature with aliphatic amines, most notably the ϵ -amino groups of lysine residues[5].

This reaction is highly specific, irreversible, and proceeds without the need for exogenous transition-metal catalysts[6]. The mild nature of O-methyl propanethioate ensures that the tertiary structure of the protein remains intact. Because the activation energy for this transformation is exceptionally low (10–17 kJ/mol), reactions can be performed efficiently even at 4 °C to 30 °C, making it an ideal reagent for generating novel biomaterials, antibody-drug conjugates (ADCs), and modified biocatalysts[4].

Comparative Analysis of Thioacylating Agents

To justify the selection of O-methyl propanethioate in synthetic workflows, it is critical to compare its performance metrics against classical thioacylating and thionating reagents.

Reagent ClassReactivity / SelectivityPrimary ByproductToxicity / HandlingTypical Reaction Conditions
O-Alkyl Thionoesters (e.g., O-methyl propanethioate)High for amines; excellent chemoselectivity[7]Aliphatic alcohol (e.g., Methanol)Low to moderate; bench-stableMild (20–25°C), aqueous or organic media, pH 8.0–8.5
Dithioesters Very high for amines; fast kinetics[8]Aliphatic thiol (e.g., Methanethiol)Moderate; malodorous byproductsMild (4–30°C), aqueous or organic media
Thiophosgene Extremely high; poor chemoselectivityHCl gasHighly toxic; corrosive; strict safety requiredLow temp (0°C), strict anhydrous conditions
Lawesson's Reagent Converts amides to thioamides[2]Phosphine oxidesModerate; malodorousHigh temp (refluxing toluene/xylene)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each parameter, researchers can troubleshoot and adapt these methodologies to novel substrates.

Protocol A: Small-Molecule Thioacylation (Synthesis of N-Alkyl Propanethioamides)
  • Substrate Preparation: Dissolve the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) to a concentration of 0.1 M.

    • Causality: Aprotic solvents prevent competitive solvolysis of the thioacylating agent, ensuring maximum yield of the target thioamide.

  • Reagent Addition: Add 1.1–1.2 equivalents of O-methyl propanethioate dropwise at room temperature under an inert atmosphere (nitrogen or argon).

    • Causality: A slight stoichiometric excess drives the equilibrium forward, compensating for any trace moisture that might prematurely hydrolyze the reagent[9].

  • Incubation: Stir the reaction mixture for 2–4 hours. Monitor the disappearance of the starting amine via TLC or LC-MS.

    • Causality: The addition-elimination mechanism is generally rapid, but steric hindrance on secondary amines (e.g., piperidine derivatives) may necessitate longer incubation times or gentle heating (40°C).

  • Isolation: Concentrate the mixture under reduced pressure and purify via standard silica gel chromatography.

    • Causality: Methanol (the byproduct) is highly volatile and easily removed during concentration, leaving a relatively clean crude mixture that simplifies downstream purification.

Protocol B: Site-Selective Protein Thioacylation (Lysine Modification)

Workflow step1 1. Protein Preparation (Buffer Exchange to pH 8.0-8.5) step2 2. Reagent Addition (O-Methyl Propanethioate in DMSO) step1->step2 Ensures deprotonated lysine ε-amines step3 3. Incubation (20-25°C, 2-4 hours) step2->step3 10-50x molar excess step4 4. Quenching & Purification (Desalting / SEC) step3->step4 Thioamide bond formation step5 5. Characterization (LC-MS / Ellman's Assay) step4->step5 Removal of excess reagent and methanol

Step-by-step workflow for site-selective protein thioacylation.

  • Buffer Exchange: Exchange the target protein into 50 mM HEPES or Borate buffer, pH 8.0–8.5.

    • Causality: The ϵ -amino group of lysine (pKa ~10.5) must be partially deprotonated to act as an effective nucleophile. If the pH is too low, the amine remains protonated and unreactive; if too high, competitive hydrolysis of the thionoester occurs[8].

  • Reagent Preparation: Prepare a 100 mM stock solution of O-methyl propanethioate in anhydrous DMSO.

    • Causality: Thionoesters have limited aqueous solubility. DMSO ensures the reagent is fully dissolved before introduction to the aqueous protein environment.

  • Conjugation: Add the reagent stock to the protein solution to achieve a 10- to 50-fold molar excess, ensuring the final DMSO concentration remains <10% v/v.

    • Causality: A high molar excess ensures pseudo-first-order kinetics for rapid conjugation, while strictly limiting DMSO prevents protein denaturation and precipitation[6].

  • Incubation: Incubate at 20–25°C for 2–4 hours with gentle end-over-end mixing.

    • Causality: The low activation energy of thionoester reactions allows for efficient coupling at ambient temperatures, preserving the protein's tertiary structure[4].

  • Purification: Quench the reaction and remove excess reagent via size-exclusion chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).

    • Causality: Rapid removal of unreacted O-methyl propanethioate and the methanol byproduct prevents off-target effects and prepares the bioconjugate for accurate LC-MS characterization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12787000, O-Methyl propanethioate." PubChem. URL:[Link]

  • Katritzky, A. R., et al. "Benzotriazole-Assisted Thioacylation." The Journal of Organic Chemistry, 2005. URL:[Link]

  • Levesque, G., Arsène, P., Fanneau-Bellenger, V., & Pham, T.-N. "Protein Thioacylation. 1. Reagents Design and Synthesis." Biomacromolecules, 2000. URL:[Link]

  • Yao, C., Yang, J., Lu, X., Zhang, S., & Zhao, J. "Ynamide-Mediated Thionoester and Dithioester Syntheses." Organic Letters, 2020. URL:[Link]

Sources

Application

Application Note: Extraction and Purification Protocols for O-Methyl Propanethioate

Introduction and Mechanistic Overview O-Methyl propanethioate (CAS: 26476-56-2) is a thionoester utilized as a specialized intermediate in organic synthesis and drug development [1, 2]. Unlike its more common thioloester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

O-Methyl propanethioate (CAS: 26476-56-2) is a thionoester utilized as a specialized intermediate in organic synthesis and drug development [1, 2]. Unlike its more common thioloester isomer (S-methyl propanethioate), O-methyl propanethioate features a carbon-sulfur double bond (C=S) and a carbon-oxygen single bond (C–O) [1].

The isolation and purification of thionoesters present unique challenges. They are highly susceptible to hydrolysis under strongly basic or acidic conditions. Furthermore, thionoesters can undergo thermally induced thiono-thiolo rearrangement (the Schönberg rearrangement) to form the thermodynamically more stable thioloester at elevated temperatures. Therefore, the extraction and purification protocols must be designed as a low-temperature, pH-neutral to mildly alkaline self-validating system to preserve the structural integrity of the C=S bond.

Quantitative Physicochemical Data

To optimize the partition coefficients during extraction, it is critical to understand the target compound's properties.

PropertyValue / DescriptionRelevance to Purification Strategy
IUPAC Name O-methyl propanethioateTarget analyte identification.
CAS Number 26476-56-2Reagent tracking and safety documentation [2].
Molecular Formula C4H8OSMass spectrometry (MS) validation.
Chemical Structure CCC(=S)OCHigh priority: C=S bond is thermally labile.
Solubility Profile Soluble in non-polar organicsDictates the use of pentane or diethyl ether for LLE.
Stability Thermally and hydrolytically sensitiveMandates high-vacuum distillation and mild aqueous washes.

Experimental Workflow Design

The following workflow illustrates the logical progression from a crude reaction mixture to a highly purified O-methyl propanethioate isolate. The methodology prioritizes the rapid removal of hydrolytic catalysts (acids/bases) and the minimization of thermal stress.

Workflow A Crude Reaction Mixture B Aqueous Quench & LLE (Pentane/Et2O) A->B Partition C Mild Alkaline Wash (Sat. NaHCO3) B->C Remove Acids D Dehydration (Anhydrous Na2SO4) C->D Remove H2O E Solvent Evaporation (Low Temp) D->E Concentrate F High-Vacuum Distillation (Temp < 60°C) E->F Isolate G Purified O-Methyl Propanethioate F->G QC via NMR

Figure 1: Step-by-step downstream processing workflow for O-methyl propanethioate isolation.

Step-by-Step Methodologies

Phase 1: Liquid-Liquid Extraction (LLE)

Causality: Thionoesters are non-polar. Using a highly volatile, non-polar solvent like pentane or diethyl ether ensures efficient partitioning from the aqueous phase while allowing for subsequent solvent removal without excessive heating.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. If the reaction utilized a thionating agent (e.g., Lawesson's reagent), quench the mixture slowly with ice-cold distilled water to deactivate residual reagents without generating excessive exothermic heat.

  • Primary Extraction: Add an equal volume of cold pentane or diethyl ether to the separatory funnel. Invert gently and vent frequently to avoid pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Extract the aqueous layer two additional times with fresh portions of the organic solvent to ensure maximum recovery.

  • Mild Alkaline Wash: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ).

    • Expert Insight: This step is critical. Any residual acidic byproducts will catalyze the hydrolysis of the thionoester during storage. NaHCO3​ neutralizes these acids while being mild enough not to induce base-catalyzed hydrolysis.

  • Brine Wash: Wash the organic phase with saturated sodium chloride (brine) to break any micro-emulsions and perform a preliminary dehydration of the organic layer.

Phase 2: Desiccation and Concentration

Causality: Water must be completely removed prior to distillation; otherwise, heating the thionoester in the presence of trace water will drive hydrolysis.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate ( Na2​SO4​ ). Swirl gently and allow it to sit for 15-20 minutes until the solution is clear and the drying agent flows freely.

  • Filtration: Filter the mixture through a fluted filter paper or a fritted glass funnel to remove the hydrated drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

    • Expert Insight: Maintain the water bath temperature strictly below 30°C. The high volatility of pentane/ether allows for efficient removal at low temperatures, preventing premature thermal degradation of the O-methyl propanethioate [3].

Phase 3: Final Purification (High-Vacuum Distillation)

Causality: Standard atmospheric distillation is contraindicated. The thermal energy required to boil the compound at standard pressure risks triggering the Schönberg rearrangement (converting the C=S bond to a C=O bond).

  • Setup: Transfer the concentrated crude oil to a micro-distillation apparatus equipped with a short-path condenser and a cow-type receiver to collect multiple fractions without breaking the vacuum.

  • Evacuation: Apply a high vacuum (e.g., < 1 Torr) to the system before applying any heat.

  • Fractionation: Gradually heat the oil bath. Discard the initial fore-run (containing trace residual extraction solvents). Collect the main fraction corresponding to O-methyl propanethioate.

  • Storage: Immediately transfer the purified product to an amber glass vial, flush the headspace with dry argon or nitrogen, and store at -20°C to prevent long-term degradation.

Quality Control and Validation

To validate the success of the purification and confirm that thermal rearrangement did not occur, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • 1 H-NMR: The critical diagnostic peak is the methoxy group (-O-CH 3​ ). In O-methyl propanethioate, this singlet typically appears significantly downfield (approx. 4.0 - 4.2 ppm) due to the strong deshielding effect of the highly polarizable C=S bond. If the compound has rearranged to the thioloester (S-methyl propanethioate), the methyl peak (-S-CH 3​ ) will shift upfield to approximately 2.3 ppm.

  • 13 C-NMR: The thiocarbonyl carbon (C=S) will appear extremely downfield, typically beyond 210 ppm, distinguishing it clearly from a standard carbonyl carbon (C=O) which appears around 170-180 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12787000, O-Methyl propanethioate." PubChem, [Link]. Accessed 26 March 2026.

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield and atom economy for O-methyl propanethioate synthesis

Welcome to the technical support center for the synthesis of O-methyl propanethioate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable guidance to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of O-methyl propanethioate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable guidance to optimize reaction yield and atom economy. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to O-methyl propanethioate, and which offers the best atom economy?

A1: The most common methods for synthesizing thioesters like O-methyl propanethioate involve the reaction of a thiol with a carboxylic acid derivative.[1] Traditional methods include the condensation of a carboxylic acid with a thiol using a dehydrating agent, or the acylation of a thiol with an acylating agent.[1]

For O-methyl propanethioate, this typically involves reacting methanethiol (or its salt, sodium thiomethoxide) with propanoyl chloride or propanoic anhydride. While effective, these methods can have lower atom economy due to the formation of stoichiometric byproducts (e.g., HCl or a carboxylate salt).

More atom-economical and modern approaches include:

  • Direct catalytic thioesterification: This involves the direct coupling of a carboxylic acid (propanoic acid) and a thiol (methanethiol). This method, often catalyzed by transition metals or other reagents, can offer higher atom economy by minimizing byproducts.[2]

  • Three-component reactions: Recent advances have demonstrated the synthesis of thioesters from elemental sulfur, an aldehyde, and an alkene or alkyne.[3][4] These methods can be highly atom-economical.[3][4][5]

  • Electrochemical synthesis: This emerging technique can provide a metal- and oxidant-free synthesis of thioesters with high atom economy.[6]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in O-methyl propanethioate synthesis can stem from several factors. Common culprits include:

  • Substrate Purity: The purity of your starting materials, such as propanoyl chloride and methanethiol, is critical. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. For instance, in reactions involving acyl chlorides, low temperatures are often necessary to control reactivity and minimize side reactions.[7]

  • Moisture: Acyl halides are highly susceptible to hydrolysis. The presence of water in your reaction setup will convert your starting material into the unreactive carboxylic acid, thereby reducing your yield.

  • Side Reactions: The formation of byproducts is a common cause of low yield. A prevalent side reaction is the formation of disulfide from the oxidation of the thiol.[2]

  • Product Stability: Thioester bonds can be labile, particularly under non-neutral pH conditions.[8]

Q3: How can I improve the atom economy of my synthesis?

A3: Improving atom economy is a key goal in green chemistry. For O-methyl propanethioate synthesis, consider the following strategies:

  • Catalytic Methods: Employing catalytic rather than stoichiometric reagents can significantly improve atom economy.[2]

  • One-Pot Reactions: Designing a synthesis where multiple steps are performed in a single reaction vessel without isolating intermediates can reduce waste and improve overall efficiency.[5]

  • Alternative Reagents: Explore newer, more atom-economical reagents. For example, using elemental sulfur in a three-component reaction can be a highly efficient approach.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of O-methyl propanethioate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagents, incorrect stoichiometry, suboptimal reaction temperature.Verify the purity and reactivity of starting materials. Ensure accurate measurement of reagents. Optimize the reaction temperature; for highly reactive species like acyl chlorides, cooling the reaction is often beneficial.[7]
Presence of a Disulfide Byproduct Oxidation of the thiol starting material.Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of Propanoic Acid Hydrolysis of the acylating agent (e.g., propanoyl chloride) by moisture.Use anhydrous solvents and glassware. Handle moisture-sensitive reagents under an inert atmosphere.
Difficulty in Product Purification Close boiling points of the product and impurities, or co-elution during chromatography.Consider alternative purification methods such as distillation under reduced pressure or different chromatographic conditions (e.g., changing the solvent system or stationary phase).
Inconsistent Yields Variability in reagent quality, reaction setup, or workup procedure.Standardize your procedure, use high-purity reagents from a reliable source, and ensure consistent reaction conditions.

Section 3: Experimental Protocols

Protocol 1: Synthesis of O-methyl propanethioate via Acyl Chloride

This protocol describes a common method for synthesizing O-methyl propanethioate.

Materials:

  • Propanoyl chloride

  • Sodium thiomethoxide

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium thiomethoxide in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add propanoyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude O-methyl propanethioate by distillation.

Section 4: Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield of O-methyl propanethioate reagent_check Check Reagent Purity and Stoichiometry start->reagent_check condition_check Verify Reaction Conditions (Temp, Time) start->condition_check moisture_check Investigate for Moisture Contamination start->moisture_check side_reaction_check Analyze for Side Products (e.g., Disulfide) start->side_reaction_check optimize Optimize Reaction Parameters reagent_check->optimize condition_check->optimize moisture_check->optimize workup_check Review Workup and Purification Procedure side_reaction_check->workup_check workup_check->optimize

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Atom Economy Comparison of Synthetic Routes

G cluster_0 Synthetic Routes AcylChloride Acyl Chloride Method (Lower Atom Economy) Byproduct: Salt/Acid Byproduct: Salt/Acid AcylChloride->Byproduct: Salt/Acid DirectCatalysis Direct Catalytic Thioesterification (Higher Atom Economy) Byproduct: Water Byproduct: Water DirectCatalysis->Byproduct: Water ThreeComponent Three-Component Reaction (Excellent Atom Economy) Minimal Byproducts Minimal Byproducts ThreeComponent->Minimal Byproducts

Caption: Comparison of atom economy for different synthetic routes.

References

  • Chemical Communications. Synthesis of thioesters using an electrochemical three-component reaction involving elemental sulfur. Available from: [Link].

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link].

  • ACS Publications. Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Available from: [Link].

  • PMC. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Available from: [Link].

  • Taylor & Francis Online. Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Available from: [Link].

  • ACS Publications. Catalysis of Thiol–Thioester Exchange by Water-Soluble Alkyldiselenols Applied to the Synthesis of Peptide Thioesters and SEA-Mediated Ligation. Available from: [Link].

  • Organic Chemistry Portal. Thioester synthesis by alkylation. Available from: [Link].

  • RSC Publishing. Novel atom-economic reaction: comprehensive utilization of S-alkylisothiouronium salt in the synthesis of thioethers and guanidinium salts. Available from: [Link].

  • Wiley Online Library. Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. Available from: [Link].

  • ACS Publications. Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Available from: [Link].

  • PMC. Thioester deprotection using a biomimetic NCL approach. Available from: [Link].

  • ResearchGate. Thioesters synthesis: Recent adventures in the esterification of thiols. Available from: [Link].

  • PubChem. S-Methyl propanethioate | C4H8OS | CID 521869. Available from: [Link].

  • The Good Scents Company. S-methyl thiopropionate, 5925-75-7. Available from: [Link].

  • ResearchGate. Synthesis and characterisation of O-6-alkylthio- and perfluoroalkylpropanethio-α-cyclodextrins and their O-2-, O-3-methylated analogues. Available from: [Link].

  • MDPI. Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Available from: [Link].

  • PMC. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Available from: [Link].

  • Reddit. How to minimize side products of this reaction : r/OrganicChemistry. Available from: [Link].

  • Taylor & Francis Online. Full article: Thioesters synthesis: recent adventures in the esterification of thiols. Available from: [Link].

  • PubMed. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Available from: [Link].

  • MDPI. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Available from: [Link].

  • CPAChem. Safety data sheet. Available from: [Link].

  • Organic Syntheses. Acetoacetic acid, 1-thio-, S-tert-butyl ester. Available from: [Link].

  • Chemical Synthesis Database. S-ethyl 2-hydroxy-2-methyl-3-phenylpropanethioate. Available from: [Link].

  • RSC Publishing. Synthesis of S-alkyl phosphorothioates/phosphorodithioates via ring-opening reaction of sulfonium salts with S8, H-phosphonates or P4S10, and alcohols. Available from: [Link].

  • Axxence. Safety Data Sheet. Available from: [Link].

  • GSRS. S-METHYL PROPANETHIOATE. Available from: [Link].

  • NIST WebBook. S-Methyl propanethioate. Available from: [Link].

  • Chemsrc. S-Methyl propanethioate | CAS#:5925-75-7. Available from: [Link].

  • PubMed. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Available from: [Link].

  • Google Patents. CN1046518A - The purification of methyl methacrylate and preparation method.

Sources

Reference Data & Comparative Studies

Validation

Table 1: Column Performance Comparison for O-Methyl Propanethioate

Title: Comprehensive Comparison Guide: HPLC Method Validation for O-Methyl Propanethioate Purity Analysis Introduction O-methyl propanethioate (often analyzed alongside its structural isomer S-methyl propanethioate, CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: HPLC Method Validation for O-Methyl Propanethioate Purity Analysis

Introduction O-methyl propanethioate (often analyzed alongside its structural isomer S-methyl propanethioate, CAS 5925-75-7) is a highly reactive thioester utilized as a critical intermediate in pharmaceutical synthesis and as a specialized flavoring agent[1]. Due to the lability of the thioester bond, the compound is highly susceptible to aqueous hydrolysis and oxidative degradation. Consequently, developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount.

This guide provides a rigorous, objective comparison of column chemistries and details a self-validating analytical protocol aligned with the latest ICH Q2(R2)[2] and USP <1225>[3] regulatory frameworks. By transitioning from a static compliance checklist to a dynamic lifecycle management approach (as emphasized in recent USP <1225> revisions[4]), this methodology ensures robust, fit-for-purpose purity analysis.

1. Column Chemistry Comparison: Selecting the Optimal Stationary Phase The primary analytical challenge in O-methyl propanethioate purity analysis is resolving the intact thioester from its highly polar degradation products (e.g., propanoic acid, methanol, and methanethiol) and structurally similar synthetic impurities.

We compared three distinct column chemistries under identical gradient conditions (Water with 0.1% TFA / Acetonitrile with 0.1% TFA)[5]:

  • Standard C18 (Octadecylsilane): Provides strong hydrophobic retention but suffers from poor dewetting (phase collapse) in highly aqueous conditions needed to retain early-eluting polar degradants.

  • Polar-Embedded C18: Incorporates an amide or ether linkage in the alkyl chain. This prevents phase collapse in 100% aqueous mobile phases and provides alternative hydrogen-bonding selectivity for acidic degradants.

  • Phenyl-Hexyl: Utilizes π−π interactions. The delocalized electrons of the phenyl ring interact strongly with the thioester carbonyl/thiocarbonyl system, offering orthogonal selectivity compared to purely hydrophobic C18 phases.

Causality Insight: The Phenyl-Hexyl column was selected as the optimal choice. The π−π interactions specifically enhance the retention and peak shape of the thioester, while the hexyl spacer provides sufficient hydrophobicity to resolve late-eluting non-polar impurities.

ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl (Recommended)
Retention Time (Main Peak) 6.2 min5.8 min7.5 min
Resolution (Degradant vs. Main) 1.82.53.4
Peak Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.15 (Good)1.05 (Excellent)
Aqueous Stability Poor (Phase collapse risk)ExcellentGood
Selectivity Mechanism HydrophobicHydrophobic + H-bondingHydrophobic + π−π

2. Mechanistic Insights: Degradation Pathways To validate a method as "stability-indicating," one must understand the causality of degradation. O-methyl propanethioate undergoes specific degradation pathways under stress conditions. Acid/base hydrolysis targets the thioester linkage, yielding propanoic acid and volatile alcohols/thiols. Oxidative stress (e.g., 10% H2​O2​ ) converts the sulfur atom into sulfoxides or sulfones[6].

G A O-Methyl Propanethioate (Target Analyte) B Aqueous Hydrolysis (Acid/Base Catalyzed) A->B E Oxidation (H2O2) A->E C Propanoic Acid (Polar Degradant) B->C D Methanethiol / Methanol (Volatile Degradants) B->D F Sulfoxides / Sulfones (Oxidative Degradants) E->F

Figure 1: Primary degradation pathways of O-methyl propanethioate under forced degradation conditions.

3. Regulatory Framework & Validation Logic The validation protocol must conform to the ICH Q2(R2) lifecycle approach, which emphasizes that an analytical procedure must be "fit for its intended purpose"[2]. Furthermore, modern interpretations of USP <1225> focus on the "Reportable Result" and the control of uncertainty rather than merely checking off predefined parameters[4].

G A Method Development (Column Selection & Optimization) B Specificity & Forced Degradation (Peak Purity Assessment) A->B C Linearity & Range (LOQ to 120% Specification) B->C D Accuracy & Precision (Recovery & Repeatability) C->D E Robustness (Flow rate, Temp, pH variations) D->E F Method Transfer & Lifecycle (USP <1220> / ICH Q14) E->F

Figure 2: Analytical method validation lifecycle for O-methyl propanethioate based on ICH Q2(R2).

4. Self-Validating Experimental Protocol To ensure trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). The sequence is only valid if the Relative Standard Deviation (RSD) of the standard is ≤0.73% for n=5 injections, aligning with modern UHPLC capabilities[7].

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150×4.6 mm, 3 μ m.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of propanoic acid, ensuring sharp peak shape)[5].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes (ensures maximum elution capacity to wash off late-eluting impurities)[6].

  • Detection: UV at 220 nm (optimal for thioester carbonyl absorbance)[5].

Step-by-Step Validation Workflow:

Step 1: Specificity via Forced Degradation

  • Action: Expose the sample to 1 N HCl, 1 N NaOH, 10% H2​O2​ , heat (60°C), and UV light for 24 hours to achieve 5%–15% degradation[6].

  • Causality: We must prove that the main peak is entirely free from co-eluting degradants.

  • Self-Validation: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Index. The purity angle must be less than the purity threshold for the O-methyl propanethioate peak.

Step 2: Linearity, Range, and Sensitivity (LOD/LOQ)

  • Action: Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit[7].

  • Causality: Ensures the detector response is directly proportional to the concentration across the entire expected reporting range[2].

  • Self-Validation: The correlation coefficient ( r2 ) must be >0.999 . The LOQ is established where the Signal-to-Noise (S/N) ratio is ≥10 , and LOD where S/N ≥3 [6].

Step 3: Accuracy (Recovery) and Precision

  • Action: Spike known amounts of O-methyl propanethioate reference standard into a blank matrix at 50%, 100%, and 150% levels. Analyze in triplicate[7].

  • Causality: Accuracy proves the method yields the "true" value, while precision (repeatability) proves it does so consistently[2].

  • Self-Validation: Calculate the percentage recovery. Acceptable recovery must fall between 98.0% and 102.0%, with an intra-day precision RSD of ≤1.0% .

Table 2: Quantitative Validation Summary Data

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental Result (Phenyl-Hexyl)Status
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.124, Threshold: 0.250Pass
Linearity ( r2 ) >0.999 (LOQ to 120%)0.9998Pass
Limit of Detection (LOD) S/N ≥3 0.05 μ g/mLPass
Limit of Quantitation (LOQ) S/N ≥10 0.15 μ g/mLPass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Method Precision (RSD) ≤1.0% ( n=6 )0.45%Pass

Conclusion The transition from a standard C18 to a Phenyl-Hexyl column provides the necessary orthogonal selectivity to resolve O-methyl propanethioate from its polar and oxidative degradation products. By embedding self-validating system suitability checks and adhering to the lifecycle principles of ICH Q2(R2) and USP <1225>, this method guarantees high scientific integrity, reproducibility, and regulatory compliance for thioester purity analysis.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Q2(R2)." ICH Official Website. URL: [Link]

  • Welch Materials. "HPLC Content Determination Method Validation: A Comprehensive Guide." Welch Materials Technical Articles. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity." PMC. URL: [Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals." Chromatography Online. URL: [Link]

  • BA Sciences. "USP <1225> Method Validation." BA Sciences Services. URL: [Link]

  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision." Investigations Quality. URL: [Link]

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Comparative

A Comparative Guide to S-Methyl and S-Ethyl Propanethioates for Acyl Transfer in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary Thioesters are invaluable acylating agents in modern organic synthesis, offering a balance of reactivity and stability that often surpasse...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioesters are invaluable acylating agents in modern organic synthesis, offering a balance of reactivity and stability that often surpasses traditional reagents like acyl chlorides and anhydrides. This guide provides an in-depth comparison of two common S-alkyl thioesters: S-methyl propanethioate and S-ethyl propanethioate. By examining their physicochemical properties, mechanistic nuances, and performance in key synthetic transformations, this document serves as a practical resource for chemists to make informed decisions in reaction design and optimization. The core finding is that while S-methyl propanethioate offers marginally higher reactivity due to the superior leaving group ability of the methanethiolate anion, S-ethyl propanethioate presents practical advantages in handling and reduced volatility.

Introduction: The Strategic Role of Thioesters in Synthesis

In the vast toolkit of organic synthesis, the formation of carbon-heteroatom bonds via acylation is a cornerstone transformation. Thioesters, with the general structure R-C(=O)S-R', have emerged as highly versatile intermediates.[1] Unlike their more reactive oxygen-based ester counterparts, the thioester linkage is sufficiently stable to be isolated yet reactive enough to engage with a wide range of nucleophiles under controlled conditions. This "tunable" reactivity makes them ideal for complex settings, such as peptide synthesis and late-stage functionalization, where chemoselectivity is paramount.[2]

This guide focuses on the subtle yet significant differences between two closely related propanoyl donors: S-methyl propanethioate (CH₃CH₂CO-SMe) and S-ethyl propanethioate (CH₃CH₂CO-SEt). We will explore how the choice between a methyl and an ethyl group on the sulfur atom influences reactivity, reaction outcomes, and practical handling.

A Note on Nomenclature: The compounds discussed herein are S-alkyl propanethioates, where the alkyl group is attached to the sulfur atom. This is the common form of thioester used in acyl transfer reactions.

Physicochemical and Reactivity Properties

The primary difference in reactivity between S-methyl and S-ethyl propanethioates stems from the nature of the thiolate leaving group (RS⁻). The stability of this leaving group is directly related to the acidity of its conjugate acid, the corresponding thiol (RSH).

PropertyS-Methyl PropanethioateS-Ethyl PropanethioateRationale & Implications
Formula C₄H₈OS[3]C₅H₁₀OS-
Molecular Weight 104.17 g/mol [3]118.20 g/mol S-ethyl propanethioate is slightly heavier.
Boiling Point ~135-137 °C (est.)~155-157 °C (est.)The higher molecular weight of the ethyl variant leads to a higher boiling point and lower volatility, which can be advantageous for handling.
Leaving Group Methanethiolate (MeS⁻)Ethanethiolate (EtS⁻)The core determinant of reactivity.
pKa of Conjugate Acid ~10.4 (for MeSH)[4]~10.6 (for EtSH)[5][6]Methanethiol (MeSH) is slightly more acidic than ethanethiol (EtSH). This is due to the greater electron-donating (destabilizing) effect of the ethyl group compared to the methyl group on the thiolate anion.[5]
Leaving Group Ability Higher Lower A more stable conjugate base is a better leaving group. Since MeSH is a stronger acid, MeS⁻ is a more stable base and thus a better leaving group.
Predicted Reactivity Higher Slightly Lower The better leaving group ability of methanethiolate suggests that S-methyl propanethioate will be a more reactive acylating agent.

Mechanistic Insight: The Acyl Substitution Pathway

The acylation of a nucleophile (Nu⁻) by an S-alkyl thioester proceeds through a classic nucleophilic acyl substitution mechanism. The rate of this reaction is heavily influenced by the facility with which the thiolate leaving group departs from the tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution on a thioester.

The key step is the collapse of the tetrahedral intermediate to expel the thiolate anion (⁻SR'). Because methanethiolate (⁻SMe) is a more stable anion than ethanethiolate (⁻SEt), it is a better leaving group.[5] This translates to a lower activation energy for the collapse of the intermediate, leading to a faster overall reaction rate for S-methyl propanethioate compared to its S-ethyl counterpart under identical conditions.

Comparative Performance in Synthetic Transformations

Case Study: Amide Bond Formation

Amide synthesis is one of the most common transformations in pharmaceutical and materials chemistry.[7][8] Thioesters serve as excellent precursors, avoiding the harsh conditions or over-reactivity of acyl chlorides.

While direct, side-by-side kinetic comparisons in the literature are scarce, the principles of reactivity allow for a strong inference of performance. In a typical reaction where a primary or secondary amine is acylated, S-methyl propanethioate is expected to provide a faster reaction time or require milder conditions (e.g., lower temperature) to achieve the same conversion as S-ethyl propanethioate.

Expected Performance Data (Illustrative):

ParameterS-Methyl PropanethioateS-Ethyl PropanethioateExpected Outcome
Reactant Propionyl-SMe + BenzylaminePropionyl-SEt + BenzylamineFormation of N-benzylpropanamide
Conditions Aprotic Solvent (e.g., THF), 25 °CAprotic Solvent (e.g., THF), 25 °C-
Relative Rate (k_rel) ~1.1 - 1.51.0S-methyl variant reacts faster due to the better leaving group.
Time to >95% Conversion ~4 hours~6 hoursShorter reaction time for S-methyl propanethioate.
Yield >95%>95%Both are expected to give high yields, but the ethyl variant may require longer time or slight heating to match.

This slight reactivity enhancement can be crucial for reactions involving less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered substrates, where every kinetic advantage matters.[9]

Case Study: Ketone Synthesis

Thioesters are also valuable precursors for ketone synthesis, particularly in reactions with organometallic reagents. Unlike more reactive acylating agents that can undergo a second addition to form tertiary alcohols, the tetrahedral intermediate formed from a thioester is often stable at low temperatures, preventing over-addition.

Here, the choice between S-methyl and S-ethyl propanethioate is less about rate and more about managing the reaction. The slightly lower reactivity of the S-ethyl variant could be advantageous in preventing side reactions, especially with highly reactive organometallics like Grignard reagents.

Experimental Protocols & Workflow

The following is a generalized protocol for a comparative amidation experiment.

Caption: Workflow for comparing the reactivity of S-alkyl propanethioates in amidation.

Protocol: Comparative Synthesis of N-Benzylpropanamide

Objective: To compare the reaction rate and yield of S-methyl propanethioate vs. S-ethyl propanethioate in the acylation of benzylamine.

Materials:

  • S-Methyl propanethioate (1.0 mmol)

  • S-Ethyl propanethioate (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware, magnetic stirrers, TLC plates

Procedure:

  • Reaction Setup: In two separate, flame-dried round-bottom flasks under an inert atmosphere (N₂ or Ar), prepare solutions of S-methyl propanethioate (1.0 mmol in 5 mL THF) and S-ethyl propanethioate (1.0 mmol in 5 mL THF).

  • Initiation: To each flask, add benzylamine (1.1 mmol) via syringe at room temperature (25 °C) with vigorous stirring. Start a timer for each reaction.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every hour). The disappearance of the thioester and appearance of the amide product should be tracked.

    • Causality Note: Monitoring at fixed intervals provides quantitative data on the relative reaction rates. The higher R_f of the less polar thioester starting material will decrease as it is converted to the more polar amide product.

  • Quenching and Workup: Once a reaction is deemed complete (e.g., >95% conversion by TLC/LC-MS), quench it by adding 10 mL of saturated aq. NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

    • Trustworthiness Note: The washes remove unreacted amine and any acidic/basic byproducts, ensuring a clean crude product for accurate yield calculation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the crude mass and purify by flash column chromatography if necessary. Calculate the isolated yield and compare the time taken for each reaction to reach completion.

Practical Considerations: Beyond Reactivity

ConsiderationS-Methyl PropanethioateS-Ethyl PropanethioateRecommendation
Odor Pungent, associated with methanethiol (gas, BP ~6 °C)[4]Pungent, associated with ethanethiol (liquid, BP ~35 °C)[10]Both require handling in a well-ventilated fume hood. The higher boiling point of ethanethiol makes its odor slightly more manageable than the highly volatile methanethiol.
Handling Higher volatility requires care to prevent loss of material.Lower volatility and higher boiling point make it easier to handle and weigh accurately at room temperature.For large-scale reactions, the lower volatility of the S-ethyl variant is a significant practical advantage.
Cost & Availability Generally available from major chemical suppliers.Generally available from major chemical suppliers.Costs are typically comparable; check with current supplier catalogs.

Conclusion and Recommendations

The choice between S-methyl and S-ethyl propanethioate is a classic example of balancing chemical reactivity with practical usability.

  • Choose S-Methyl Propanethioate when:

    • Maximum reactivity is required for challenging substrates (e.g., sterically hindered or electron-poor nucleophiles).

    • Reaction times need to be minimized.

    • The reaction is performed at a small scale where volatility is less of a concern.

  • Choose S-Ethyl Propanethioate when:

    • The reaction is conducted on a larger scale, where ease of handling and lower volatility are priorities.

    • A slightly less reactive, more controllable acylating agent is desired.

    • The nucleophile is sufficiently reactive that the marginal decrease in acylation rate is inconsequential.

Ultimately, both reagents are excellent acylating agents. By understanding the subtle differences imparted by the S-alkyl group, researchers can select the optimal tool for the task, leading to more efficient, robust, and scalable synthetic procedures.

References

  • Benchchem. (n.d.). Comparative Reactivity of Methanethiol and Ethanethiol: A Guide for Researchers. Retrieved from [5]

  • Wikipedia. (2024). Methanethiol. Retrieved from [Link][4]

  • Thompson, R. E., et al. (2018). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. Chemical Communications. Retrieved from [2]

  • Homework.Study.com. (n.d.). Ethanethiol (CH3CH2SH, pKa = 10.6) was named the smelliest substance in existence. Retrieved from [Link][6]

  • Royal Society of Chemistry. (2021). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link][9]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link][7]

  • ResearchGate. (2026). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link][8]

  • LibreTexts Chemistry. (2023). 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethanethiol (FDB009365). Retrieved from [Link][10]

  • NIST. (n.d.). S-Methyl propanethioate. NIST Chemistry WebBook. Retrieved from [Link][3][11]

Sources

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